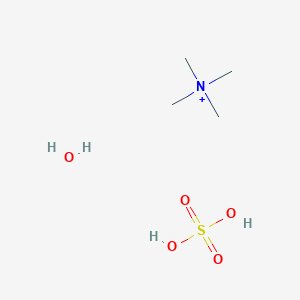
Fluorescent Red Mega 500
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescent Red Mega 500 is a dye specifically designed for multicolor techniques. It is characterized by an extremely large Stokes shift between excitation and emission maxima, making it well-suited for excitation by argon lasers or other short-wavelength light sources . This dye can be excited using the same light source or filter settings as fluorescein and other widely used dyes . Due to its unique properties, this compound is used in various applications, including DNA sequencing and fluorescence in situ hybridization (FISH) microscopy .
Preparation Methods
The preparation of Fluorescent Red Mega 500 involves synthetic routes that ensure high purity and yield. The industrial production methods focus on optimizing reaction conditions to maximize yield and purity while minimizing by-products . Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
Fluorescent Red Mega 500 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Fluorescent Red Mega 500 has a wide range of scientific research applications:
Biology: Employed in fluorescence microscopy techniques, such as FISH, to visualize specific DNA sequences.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and monitor biological processes.
Industry: Applied in quality control processes to detect contaminants and ensure product consistency.
Mechanism of Action
The mechanism of action of Fluorescent Red Mega 500 involves the absorption of light at a specific wavelength, followed by the emission of light at a longer wavelength . The molecular targets and pathways involved in this process include the interaction of the dye with specific biomolecules, such as DNA, which enhances its fluorescence properties .
Comparison with Similar Compounds
Fluorescent Red Mega 500 is unique due to its large Stokes shift and compatibility with various light sources and filter settings . Similar compounds include:
Fluorescein: A widely used dye with a smaller Stokes shift compared to this compound.
Rhodamine: Another commonly used dye with different excitation and emission properties.
Cy3 and Cy5: Fluorescent dyes with distinct spectral properties used in various applications.
This compound stands out due to its ability to be excited by the same light sources as these dyes while providing a different emission wavelength, allowing for multiplexing in experiments .
Properties
Molecular Formula |
C31H36N2O8S |
|---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
1-(5-carboxypentyl)-2-[(E)-2-[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]ethenyl]-3,3-dimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C31H36N2O8S/c1-5-32(6-2)20-11-13-22-26(18-20)41-30(37)23(29(22)36)14-16-27-31(3,4)24-19-21(42(38,39)40)12-15-25(24)33(27)17-9-7-8-10-28(34)35/h11-16,18-19H,5-10,17H2,1-4H3,(H2,34,35,38,39,40) |
InChI Key |
ACILOXWOYCJZEB-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)O |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)






![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)



